Product packaging for Angiotensin (1-12) (human)(Cat. No.:)

Angiotensin (1-12) (human)

Número de catálogo: B599581
Peso molecular: 1508.8 g/mol
Clave InChI: HUIMDLALQQGEEN-ZOXCJXDUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization of the Renin-Angiotensin System (RAS)

The classical RAS pathway is a well-established endocrine cascade. youtube.com It begins with the production of angiotensinogen (B3276523) by the liver. nih.gov In response to stimuli such as low blood pressure or decreased salt delivery to the kidney, the enzyme renin is released from the juxtaglomerular cells of the kidney. nih.gov Renin cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I (Ang I). nih.govyoutube.com Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts Ang I into the potent octapeptide, Angiotensin II (Ang II). nih.govyoutube.com

Ang II is the primary effector molecule of the classical RAS, exerting its effects by binding to specific receptors. mdpi.com Its major actions include vasoconstriction, stimulation of aldosterone (B195564) secretion from the adrenal cortex (leading to sodium and water retention), and promotion of thirst, all of which contribute to an increase in blood pressure. oup.comwikipedia.org

Beyond its systemic endocrine role, it is now recognized that many tissues possess their own local RAS, capable of producing angiotensin peptides that act in a paracrine, autocrine, or even intracrine fashion. nih.govoup.comabdominalkey.com This tissue-specific RAS is involved in a variety of physiological and pathological processes, including cell growth, inflammation, and fibrosis. mdpi.com

The discovery of new components has further expanded the complexity of the RAS. This includes alternative enzymes capable of forming Ang II, such as chymase, and other bioactive angiotensin peptides like Angiotensin (1-7), which often counteracts the effects of Ang II. nih.govportlandpress.com This expanded view of the RAS includes "non-canonical" pathways that operate independently of the classical renin-Ang I-ACE-Ang II axis. nih.govresearchgate.net

Historical Perspective of Angiotensin (1-12) Discovery and Postulation as an Alternative Angiotensin Precursor

The concept of an alternative, renin-independent pathway for angiotensin production gained significant traction with the discovery of Angiotensin (1-12). First identified by Nagata and colleagues in 2006 in the plasma and various tissues of rats, Ang-(1-12) is a dodecapeptide corresponding to the first 12 amino acids of the N-terminus of angiotensinogen. nih.govfrontiersin.org Its human sequence is Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹². nih.gov

Subsequent research demonstrated that Ang-(1-12) could be processed into biologically active angiotensin peptides. physiology.orgnih.gov Studies in isolated perfused hearts showed that exogenous Ang-(1-12) led to the formation of Ang I, Ang II, and Ang-(1-7). physiology.orgnih.gov This finding positioned Ang-(1-12) as a previously unrecognized precursor in the RAS cascade, capable of generating Ang II through pathways that may not involve renin. mdpi.comphysiology.org The existence of Ang-(1-12) has been documented in various organs, including the heart, kidney, brain, and gut in animal models, and more recently in human blood and heart tissue. frontiersin.orgnih.govahajournals.org However, some recent studies using highly sensitive liquid chromatography-tandem mass spectrometry have been unable to detect endogenous Ang-(1-12) in human and rodent blood and tissues, leading to some debate about its physiological presence and role. ahajournals.orgresearchgate.net

Significance of Investigating Non-Canonical Angiotensin Peptide Pathways

The investigation into non-canonical angiotensin peptide pathways, such as the one involving Ang-(1-12), holds significant implications for understanding cardiovascular disease and developing new therapeutic strategies. The existence of renin-independent pathways for Ang II formation could explain the "ACE escape" phenomenon, where Ang II levels can return to baseline despite chronic ACE inhibitor therapy. nih.gov

The Ang-(1-12)/chymase axis, in particular, has been highlighted as a potentially important non-canonical pathway in the human heart. nih.govnih.gov Chymase, a serine protease found in mast cells, can directly convert Ang-(1-12) to Ang II. nih.govplos.org This pathway is not blocked by ACE inhibitors, suggesting that chymase inhibitors, in combination with existing RAS blockers, might offer more complete suppression of Ang II's detrimental effects in conditions like heart failure. nih.gov

Furthermore, the discovery of Ang-(1-12) and other alternative RAS components underscores the tissue-specific nature of angiotensin peptide processing. nih.govnih.gov For example, in the kidney, Ang-(1-12) may be preferentially metabolized to Ang-(1-7), a peptide with generally protective cardiovascular effects. nih.gov Understanding these alternative pathways is crucial for developing more targeted therapies that can modulate the RAS in a tissue-specific and beneficial manner, moving beyond the systemic blockade of the classical pathway. mdpi.comnih.gov

Research Findings on Angiotensin (1-12) Metabolism

The processing of Angiotensin (1-12) is complex and appears to be both species- and tissue-dependent, involving several key enzymes of the Renin-Angiotensin System.

Species/TissuePrimary Metabolizing Enzyme(s)Major ProductsKey FindingsReference
Rat (Serum) Angiotensin-Converting Enzyme (ACE)Angiotensin I, Angiotensin IIACE readily converts Ang-(1-12) to Ang I, which is then further metabolized to Ang II. This process is not dependent on renin. nih.gov
Rat (Kidney Cortex) NeprilysinAngiotensin (1-7), Angiotensin (1-4)Neprilysin is the predominant enzyme, leading to the formation of Ang-(1-7) and Ang-(1-4). nih.gov
Rat (Neonatal Cardiac Myocytes) ACE, Neprilysin, ChymaseAngiotensin I, Angiotensin II, Angiotensin (1-7)ACE and neprilysin are the main enzymes in normotensive rats (WKY), with an additional significant role for chymase in spontaneously hypertensive rats (SHR). plos.orgplos.org
Human (Atrial Tissue) ChymaseAngiotensin IIChymase is the dominant enzyme for converting Ang-(1-12) directly to Ang II, with minimal contribution from ACE. plos.org
Human (Blood Plasma) Angiotensin-Converting Enzyme (ACE), Aminopeptidase (B13392206) ANot specifiedThe half-life of exogenously added Ang-(1-12) is prolonged by ACE and aminopeptidase A inhibitors, but not by chymase inhibitors. ahajournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C73H109N19O16 B599581 Angiotensin (1-12) (human)

Propiedades

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H109N19O16/c1-11-41(9)59(90-66(101)52(30-44-22-24-47(93)25-23-44)86-68(103)57(39(5)6)88-62(97)49(20-16-26-79-73(75)76)82-61(96)48(74)33-56(94)95)70(105)87-54(32-46-35-78-37-81-46)71(106)92-27-17-21-55(92)67(102)85-51(29-43-18-14-13-15-19-43)63(98)84-53(31-45-34-77-36-80-45)64(99)83-50(28-38(3)4)65(100)89-58(40(7)8)69(104)91-60(72(107)108)42(10)12-2/h13-15,18-19,22-25,34-42,48-55,57-60,93H,11-12,16-17,20-21,26-33,74H2,1-10H3,(H,77,80)(H,78,81)(H,82,96)(H,83,99)(H,84,98)(H,85,102)(H,86,103)(H,87,105)(H,88,97)(H,89,100)(H,90,101)(H,91,104)(H,94,95)(H,107,108)(H4,75,76,79)/t41-,42-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIMDLALQQGEEN-ZOXCJXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H109N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1508.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Endogenous Presence and Characterization of Angiotensin 1 12 Human

Methodological Considerations in Detection and Quantification of Human Angiotensin (1-12)

The accurate measurement of Angiotensin (1-12) is challenging due to its low endogenous concentrations, susceptibility to degradation, and the presence of structurally similar peptides. physiology.orguantwerpen.be These factors necessitate sophisticated and rigorously validated analytical methods.

Limitations of Immunoassay-Based Methods

Immunoassay methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), have been historically used for quantifying angiotensin peptides. physiology.orgexplorationpub.com However, these methods are susceptible to several limitations. A primary concern is the specificity of the antibodies used, as many angiotensin peptides share similar amino acid sequences, which can lead to cross-reactivity. physiology.orgexplorationpub.com For instance, antibodies directed against the C-terminus of Angiotensin II might not distinguish it from its metabolites. physiology.org Some studies have raised concerns that immunoassays for Angiotensin (1-12) may cross-react with angiotensinogen (B3276523), potentially leading to erroneously high measurements. ahajournals.orgahajournals.org The accuracy of these assays is highly dependent on the specific characteristics of the antibody, as well as the conditions of sample extraction and the assay itself. physiology.org

Application and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more reliable and specific method for the quantification of angiotensin peptides, including Angiotensin (1-12). ahajournals.orgresearchgate.net This technique offers high specificity by separating peptides based on their unique mass-to-charge ratios, and it can quantify multiple peptides simultaneously. physiology.orgresearchgate.net The use of stable isotope-labeled internal standards for each specific angiotensin metabolite is crucial for ensuring accuracy, as it corrects for variations during sample processing and analysis. ahajournals.org While LC-MS/MS has been used to quantify Angiotensin (1-12), some earlier studies were limited by the use of non-specific internal standards, which could lead to inaccurate results due to matrix effects. ahajournals.org More recent, highly sensitive LC-MS/MS methods have been developed and validated according to stringent guidelines, achieving low limits of detection. nih.gov However, some recent studies using highly sensitive LC-MS/MS methods have been unable to detect endogenous Angiotensin (1-12) in human samples. ahajournals.orgnih.gov

Impact of Sample Collection and Stabilization Techniques on Detection

The stability of Angiotensin (1-12) in biological samples is a critical factor for its accurate detection. The peptide is rapidly metabolized in non-stabilized plasma. ahajournals.orgresearchgate.net Studies have shown that Angiotensin (1-12) added to non-stabilized human plasma can disappear almost entirely within 10 minutes at 37°C. ahajournals.orgahajournals.orgnih.gov Therefore, the use of appropriate collection and stabilization techniques is paramount. Collection of blood into solutions containing peptidase inhibitors or agents like guanidine (B92328) hydrochloride has been shown to be effective in preserving spiked Angiotensin (1-12) and allowing for its full recovery. ahajournals.orgahajournals.orgresearchgate.net Rapid processing of plasma and storage at -80°C are also recommended to prevent artifactual generation or degradation of the peptide. ahajournals.org

Documentation of Angiotensin (1-12) Presence in Human Biological Samples

Despite the analytical challenges, several studies have reported the presence of Angiotensin (1-12) in human plasma and cardiac tissues. However, it is important to note a significant controversy in the field, with some recent and highly sensitive studies failing to detect the endogenous peptide. ahajournals.orgnih.gov

Presence in Human Blood Plasma

The presence of Angiotensin (1-12) in human blood has been a key area of investigation. One study identified Angiotensin (1-12) in the blood of both normotensive individuals and patients with primary hypertension who were not on antihypertensive medication at the time of the study. nih.govahajournals.org In this study, circulating plasma concentrations were found to be similar between normotensive men and women. nih.govahajournals.org However, patients with hypertension showed significantly higher plasma levels of Angiotensin (1-12). nih.govahajournals.org

In contrast, a more recent study utilizing a highly sensitive and validated LC-MS/MS method reported that Angiotensin (1-12) was undetectable in stabilized human blood samples, even though other angiotensins like Angiotensin I and Angiotensin II were readily detectable. ahajournals.org This study suggests that previous detections by radioimmunoassay might have been influenced by cross-reactivity with angiotensinogen. ahajournals.orgahajournals.org

Table 1: Reported Plasma Concentrations of Angiotensin (1-12) in Humans

GroupConcentration (ng/mL)Study
Normotensive Women2.02 ± 0.62 nih.govahajournals.org
Normotensive Men2.05 ± 0.55 nih.govahajournals.org
Hypertensive Women2.33 ± 0.63 nih.govahajournals.org
Hypertensive Men2.51 ± 0.49 nih.govahajournals.org
Stabilized Human BloodUndetectable ahajournals.orgahajournals.orgnih.gov

Note: The data presented in this table reflects findings from specific studies and highlights the existing controversy regarding the presence and levels of Angiotensin (1-12) in human plasma.

Presence in Human Cardiac Tissues (e.g., Atrial Appendages, Left Ventricle)

Evidence also suggests the presence of Angiotensin (1-12) within human cardiac tissues, pointing to a potential role in local angiotensin II generation. ahajournals.org Studies have reported increased expression of Angiotensin (1-12) in the left atrial appendages and normal human left ventricular tissue. ahajournals.orgnih.gov

One investigation found that immunoreactive Angiotensin (1-12) expression was significantly higher in the left atrial appendages compared to the right atrial appendages in patients undergoing heart surgery. nih.gov This increased expression was associated with higher levels of chymase gene transcripts and activity, an enzyme capable of converting Angiotensin (1-12) directly to Angiotensin II. nih.govplos.org Another study demonstrated that plasma membranes isolated from human atrial appendage tissue can convert Angiotensin (1-12) into Angiotensin II, with chymase being the primary enzyme responsible for this conversion. plos.org This suggests a dominant role for a chymase-dependent pathway in the formation of Angiotensin II from Angiotensin (1-12) in human cardiac tissue. plos.org

However, similar to the findings in plasma, a recent study using LC-MS/MS did not detect Angiotensin (1-12) in the hearts of wild-type mice, although Angiotensin II was detectable. ahajournals.orgnih.gov This again raises questions about the presence of the intact peptide in tissue.

Table 2: Reported Findings of Angiotensin (1-12) in Human Cardiac Tissue

TissueFindingAssociated Enzyme ActivityStudy
Left Atrial Appendages54% higher immunoreactive expression compared to right atrial appendages. nih.govHigher chymase gene transcripts and enzymatic activity. nih.gov nih.gov
Left VentriclePresence of Ang-(1-12) demonstrated. nih.govAng-(1-12) is directly converted to Ang II in plasma membranes. nih.gov nih.gov
Atrial Appendage TissuePlasma membranes convert 125I-Ang-(1-12) to Ang II. plos.orgChymase-mediated Ang II formation was significantly higher than ACE-mediated formation. plos.org plos.org

Presence in Human Urine

The dodecapeptide Angiotensin (1-12) has been identified and quantified in human urine, although its significance and regulation in this biological fluid are still under investigation. A radioimmunoassay (RIA) method was developed for the specific measurement of Angiotensin (1-12) in human plasma and urine. nih.gov In a study involving thirty-four human subjects, this RIA method was applied to quantify the peptide's levels. While plasma Angiotensin (1-12) was found to be significantly higher in patients with elevated systolic blood pressure, no significant difference was observed in spot urine samples between the hypertensive and normotensive groups (P = 0.22). nih.govresearchgate.net

Another study aimed to determine the presence of the human sequence of Angiotensin (1-12) in the plasma and spot urine collections of hypertensive patients. clinicaltrials.gov These findings suggest that while Angiotensin (1-12) is present and measurable in human urine, its concentration may not directly correlate with blood pressure status in the same way as plasma levels. nih.govresearchgate.net However, there is conflicting research, with some studies utilizing liquid chromatography-tandem mass spectrometry being unable to detect intact Angiotensin (1-12) in human blood or tissue, questioning its role as a precursor for other angiotensins. researchgate.netahajournals.orgnih.gov

Species-Specific and Tissue-Specific Expression Profiles of Angiotensin (1-12)

The expression of Angiotensin (1-12) exhibits notable differences across various species and within different tissues, highlighting the complexity of its physiological role.

Comparative Analysis in Human versus Rodent Models (e.g., Rats, Mice)

Significant species-specific differences exist in the processing and expression of Angiotensin (1-12) between humans and rodents. researchgate.netnih.gov The amino acid sequence of Angiotensin (1-12) itself differs at positions 11 and 12, with rodents having a Leu¹¹-Tyr¹² sequence and humans having a Val¹¹-Ile¹² sequence. nih.gov This variation may influence the enzymatic pathways responsible for its degradation into Angiotensin II. nih.gov

In human cardiac tissue, chymase is the primary enzyme that converts Angiotensin (1-12) directly to Angiotensin II. researchgate.netnih.gov Conversely, in Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR), angiotensin-converting enzyme (ACE) is the main enzyme responsible for this conversion. nih.gov This fundamental difference in enzymatic pathways underscores the divergent mechanisms of tissue Angiotensin II formation between humans and rodents. researchgate.netnih.gov

Furthermore, studies using liquid chromatography-tandem mass spectrometry have reported the inability to detect intact Angiotensin (1-12) in the blood, hearts, and kidneys of wild-type mice and rats, even though Angiotensin II was detectable in these tissues. researchgate.netahajournals.orgnih.gov In renin knockout mice, all angiotensins, including Angiotensin (1-12), were undetectable. researchgate.netnih.gov However, other research using different methodologies has reported the presence of Angiotensin (1-12) in the plasma and various tissues of Wistar rats. nih.gov

A study utilizing a transgenic rat model expressing the human angiotensinogen gene [TGR(hAGT)L1623] demonstrated the expression of the human sequence of Angiotensin (1-12) in both plasma and cardiac tissue. frontiersin.org This humanized model allows for the investigation of the human Angiotensin-(1-12)-chymase pathway in a rodent system. frontiersin.org

Differential Expression in Various Human and Animal Organs (e.g., Heart, Kidney, Brain, Intestine)

The distribution of Angiotensin (1-12) is not uniform across different organs, with varying expression levels reported in the heart, kidney, brain, and intestine.

In humans, a study on patients undergoing heart surgery revealed that immunoreactive Angiotensin (1-12) expression was 54% higher in the left atrial appendages compared to the right atrial appendages. nih.gov This was associated with higher chymase gene transcripts and activity in the left atrial appendage. nih.gov Increased expression of Angiotensin (1-12) has also been noted in normal human left ventricular tissue. ahajournals.org In human atrial tissue, chymase demonstrates a significantly higher affinity for Angiotensin (1-12) compared to ACE. nih.gov

In rats, Angiotensin (1-12) has been identified in various tissues, with some of the highest levels found in the intestine, brain, heart, plasma, and kidney. frontiersin.orgfrontiersin.org Specifically, in Wistar rats, Angiotensin (1-12) levels in the small intestine, liver, lungs, adrenal gland, heart, brain, and pancreas were found to be higher than the corresponding concentrations of Angiotensin I. nih.gov Differential expression has also been observed between hypertensive and normotensive rat strains. For instance, Angiotensin (1-12) expression was selectively augmented in the left ventricle of spontaneously hypertensive rats (SHR) compared to normotensive Wistar-Kyoto (WKY) rats, with no significant differences in the kidneys of these strains. nih.gov Immunoreactive Angiotensin (1-12) has been localized within cardiac myocytes and the proximal and distal renal tubules in rats. nih.govplos.org

However, some studies using liquid chromatography-tandem mass spectrometry have failed to detect Angiotensin (1-12) in the blood, hearts, and kidneys of wild-type mice and rats, while Angiotensin II was detectable. nih.gov These studies also did not detect Angiotensin (1-12) in the brains of wild-type mice. ahajournals.org

Table 1: Species-Specific Differences in Angiotensin (1-12) Processing

Feature Human Rodent (Rat)
Amino Acid Sequence (Positions 11-12) Val¹¹-Ile¹² Leu¹¹-Tyr¹²
Primary Converting Enzyme in Heart Chymase Angiotensin-Converting Enzyme (ACE)

Table 2: Differential Expression of Angiotensin (1-12) in Human Atrial Appendages

Atrial Appendage Relative Immunoreactive Ang-(1-12) Expression Associated Enzyme Activity
Left Higher Higher chymase gene transcripts and activity
Right Lower Lower chymase gene transcripts and activity

Table 3: Reported Tissue Distribution of Angiotensin (1-12) in Wistar Rats

Tissue Relative Concentration
Small Intestine High
Liver High
Lungs High
Adrenal Gland High
Heart High
Brain High
Pancreas High

Biosynthesis and Enzymatic Processing of Angiotensin 1 12 Human

Angiotensinogen (B3276523) as the Precursor for Angiotensin (1-12)

Angiotensin (1-12) is a dodecapeptide, meaning it is composed of twelve amino acids. researchgate.net It is derived from the N-terminal sequence of a protein called angiotensinogen. researchgate.netnih.gov Angiotensinogen is a large protein, containing 485 amino acids, and is primarily synthesized in the liver. frontiersin.orgwikipedia.org It serves as the sole precursor for all angiotensin peptides. frontiersin.org

The generation of Angiotensin (1-12) involves the cleavage of angiotensinogen. frontiersin.org Specifically, for the formation of rat Angiotensin (1-12), the cleavage occurs at the Tyr12-Tyr13 bond of angiotensinogen. frontiersin.org This is distinct from the cleavage site used by the enzyme renin to produce Angiotensin I. frontiersin.org While angiotensinogen is the precursor, the precise enzymatic pathway that leads to the formation of Angiotensin (1-12) from angiotensinogen is still under investigation. frontiersin.org

Renin-Independent Generation of Angiotensin (1-12)

A key characteristic of Angiotensin (1-12) formation is that it occurs independently of renin, the enzyme that typically initiates the classical renin-angiotensin system (RAS). nih.govexplorationpub.com This has been demonstrated in various studies where Angiotensin (1-12) metabolism and its subsequent effects were not blocked by renin inhibitors. physiology.orgnih.gov

The existence of a renin-independent pathway for generating angiotensin peptides has significant implications, particularly in tissues and conditions where renin activity might be low or suppressed. frontiersin.orgnih.gov This alternative pathway underscores the complexity of the RAS and suggests that Angiotensin (1-12) can serve as a crucial substrate for angiotensin production even when the classical pathway is not fully active. researchgate.netfrontiersin.org Research has shown that other enzymes, such as kallikrein or a kallikrein-like enzyme, may be involved in cleaving Angiotensin (1-12) from angiotensinogen. frontiersin.orgnih.gov

Enzymatic Pathways of Angiotensin (1-12) Cleavage and Metabolism

Once formed, Angiotensin (1-12) can be further processed by several enzymes, leading to the formation of other biologically active angiotensin peptides. The primary enzymes involved in its metabolism are Angiotensin-Converting Enzyme (ACE) and chymase. nih.gov The metabolic pathway of Angiotensin (1-12) can vary depending on the tissue and species. nih.govmdpi.com

Angiotensin-Converting Enzyme (ACE) Activity on Angiotensin (1-12)

ACE, a dipeptidyl carboxypeptidase, plays a significant role in the metabolism of Angiotensin (1-12), particularly in the circulation. nih.govnih.gov It acts by cleaving two amino acids at a time from the C-terminus of its substrate. nih.gov

In the presence of ACE, Angiotensin (1-12) is converted to Angiotensin I (Ang I). nih.govahajournals.org This conversion occurs through the cleavage of the Leu10-Leu11 bond of Angiotensin (1-12). nih.govphysiology.org Studies have shown that during an infusion of Angiotensin (1-12), there is a subsequent increase in plasma levels of Ang I, and this effect is blocked by ACE inhibitors like lisinopril (B193118). nih.govphysiology.org

Following the formation of Ang I, ACE can further cleave Ang I to produce the potent vasoconstrictor, Angiotensin II (Ang II). wikipedia.orgnih.gov This two-step process, where Angiotensin (1-12) is first converted to Ang I and then to Ang II by ACE, is a key pathway for Ang II generation from this alternative substrate. nih.govahajournals.org Some studies also suggest that ACE can directly convert Angiotensin (1-12) to Ang II. nih.govfrontiersin.org The pressor effects of Angiotensin (1-12) administration are often abolished by ACE inhibitors, highlighting the importance of this pathway. nih.govahajournals.org

Chymase-Mediated Angiotensin (1-12) Metabolism

Chymase is another critical enzyme in the metabolism of Angiotensin (1-12), and its role is particularly prominent in certain tissues, such as the heart. nih.govnih.gov Unlike ACE, chymase can directly convert Angiotensin (1-12) to Ang II. researchgate.netnih.gov

In human cardiac tissue, chymase has been identified as the dominant enzyme for converting Angiotensin (1-12) into Ang II. plos.orgnih.govplos.org One study on human atrial tissue plasma membranes showed that in the absence of any inhibitors, Angiotensin (1-12) was primarily metabolized to Ang II (69±21%), with only a small fraction converted to Ang I (2±2%). plos.orgplos.org When specific enzyme inhibitors were used, the results indicated a very high chymase-mediated formation of Ang II from Angiotensin (1-12) (28±3.1 fmol×min−1×mg−1) compared to a very low or undetectable rate for ACE (1.1±0.2 fmol×min−1×mg−1). plos.orgplos.org This suggests that in the human heart, the chymase pathway is the main route for Ang II production from Angiotensin (1-12). nih.govgenscript.com

The activity of chymase appears to be tissue-specific and can be influenced by pathological conditions. plos.orgahajournals.org For instance, in cardiac myocytes from spontaneously hypertensive rats (SHR), there is a greater influence of chymase in Angiotensin (1-12) metabolism compared to normotensive rats. plos.orgplos.org This chymase-dependent pathway provides a mechanism for local, intracellular Ang II generation that may not be affected by circulating ACE inhibitors. nih.govahajournals.org

Table 1: Products of 125I-Angiotensin (1-12) Metabolism in Human Atrial Tissue Data from a study on plasma membranes isolated from human atrial appendage tissue incubated with 125I-Ang-(1-12) in the absence of RAS inhibitors. plos.orgplos.org

MetabolitePercentage of Total Metabolized Product (Mean ± SD)
Angiotensin II69 ± 21%
Angiotensin-(1-7)5 ± 2%
Angiotensin I2 ± 2%
Angiotensin-(1-4)2 ± 1%
Unmetabolized Ang-(1-12)22 ± 10%

Table 2: Comparative Enzyme Activity in Angiotensin II Formation from Angiotensin (1-12) in Human Atrial Tissue Enzyme activity was calculated based on the amount of Angiotensin II formed from 125I-Ang-(1-12). plos.orgplos.org

EnzymeAngiotensin II Formation Rate (fmol×min-1×mg-1, Mean ± SEM)
Chymase28 ± 3.1
ACE1.1 ± 0.2
Direct Angiotensin II (Ang II) Formation from Angiotensin (1-12)

Angiotensin (1-12) can be directly converted to Angiotensin II, bypassing the classical renin-angiotensin system (RAS) pathway that involves Angiotensin I (Ang I) as an intermediate. nih.govnih.gov This direct conversion is a critical component of tissue-specific RAS, particularly in the human heart. nih.govnih.gov Studies have shown that in plasma membranes isolated from the human left ventricle and atrial appendages, Ang-(1-12) is efficiently metabolized into Ang II. nih.govnih.govplos.org This process is largely independent of angiotensin-converting enzyme (ACE), the primary enzyme responsible for converting Ang I to Ang II in the circulation. nih.govphysiology.org The existence of this alternative pathway suggests that therapies targeting only the classical RAS, such as ACE inhibitors, may not fully suppress tissue-level Ang II formation. jci.org

Tissue-Specific Contribution of Chymase (e.g., Human Heart)

In human cardiac tissue, chymase, a serine protease found in mast cells, is the principal enzyme responsible for the direct conversion of Ang-(1-12) to Ang II. nih.govnih.govplos.org Research on plasma membranes from the human left ventricle and atrial appendages has demonstrated that chymase is the sole or dominant enzyme for this conversion. nih.govnih.gov

In one study using human atrial appendage tissue, chymase-mediated Ang II formation from Ang-(1-12) was significantly higher than that mediated by ACE. plos.orgresearchgate.net The exclusion of a chymase inhibitor from a cocktail of enzyme inhibitors led to a substantial conversion of Ang-(1-12) to Ang II, highlighting its primary role. nih.gov This chymase-dependent pathway is a key feature of the human cardiac RAS and is implicated in cardiovascular pathologies. nih.govjci.org The prevalence of chymase activity in the heart underscores the importance of tissue-specific mechanisms in angiotensin peptide production. nih.govphysiology.org

Table 1: Enzyme Contribution to Angiotensin II Formation from Angiotensin (1-12) in Human Atrial Tissue

Enzyme Ang II Formation Rate (fmol/min/mg) Percentage of Total Conversion Reference
Chymase 28 ± 3.1 ~65% plos.orgresearchgate.net
ACE 1.1 ± 0.2 Significantly lower/undetectable plos.orgresearchgate.net

Data derived from studies on plasma membranes isolated from human atrial appendage tissue.

Role of Other Peptidases in Angiotensin (1-12) Degradation

Besides the direct conversion to Ang II by chymase, Ang-(1-12) is also a substrate for several other peptidases that contribute to its degradation and metabolism. The activity of these enzymes can vary by tissue and species.

Aminopeptidase (B13392206) A

Studies on the metabolism of Ang-(1-12) in human plasma have shown that it is rapidly metabolized. ahajournals.org Aminopeptidase A (APA) has been identified as one of the enzymes contributing to this process. ahajournals.org Inhibition of APA, along with ACE, was found to prolong the half-life of Ang-(1-12) in human plasma. ahajournals.org APA is known to cleave the N-terminal aspartyl residue from angiotensin peptides, such as converting Ang II to Angiotensin III. researchgate.netahajournals.org Its role in Ang-(1-12) metabolism suggests it contributes to the degradation of this peptide in the circulation, though this pathway does not lead to the formation of the primary known angiotensin metabolites. ahajournals.org

Neutral Endopeptidase (Neprilysin)

Neutral Endopeptidase (NEP), also known as neprilysin, is a metalloproteinase that degrades a variety of vasoactive peptides. mdpi.comahajournals.org While its role in human Ang-(1-12) metabolism is debated, some studies suggest it can function as an Ang-(1-12) convertase, particularly in the kidney. nih.gov In rat renal cortical membranes, neprilysin was found to be a major enzyme in the processing of Ang-(1-12), leading to the formation of Ang-(1-7) and Ang-(1-4). nih.gov However, in human plasma, the contribution of neprilysin to Ang-(1-12) metabolism appears to be negligible. ahajournals.org In neonatal rat cardiac myocytes, neprilysin, along with ACE, was shown to be involved in the hydrolysis of Ang-(1-12). plos.org

Prolyl Oligopeptidase

Prolyl Oligopeptidase (POP) is a serine protease that cleaves peptides at the C-terminal side of proline residues. nih.gov It is known to be involved in the degradation of angiotensin peptides, such as converting Ang II to Ang-(1-7). nih.govahajournals.org While direct evidence for its role in the degradation of human Ang-(1-12) is limited, its known activity on other angiotensin peptides suggests a potential, though unconfirmed, role. One study on Ang-(1-12) metabolism in human plasma found that inhibition of prolyl oligopeptidase did not contribute to prolonging the half-life of Ang-(1-12). ahajournals.org

Cathepsins and Tonin

Cathepsins, a group of lysosomal proteases, and tonin, a serine protease, have been implicated in alternative pathways of angiotensin generation. frontiersin.orgnih.gov For instance, Cathepsin G can form Ang II from Ang I. researchgate.net While these enzymes are known to process angiotensinogen and Ang I, their specific role in the direct metabolism or degradation of Ang-(1-12) in humans is not well-defined. frontiersin.orgnih.gov Some research suggests that enzymes like tonin and cathepsins could potentially be involved in the generation of Ang-(1-12) from angiotensinogen. nih.gov

Table 2: Summary of Peptidase Activity on Angiotensin (1-12) (Human)

Peptidase Primary Action on Ang-(1-12) Tissue/Compartment Reference
Chymase Direct conversion to Angiotensin II Heart nih.govnih.govplos.org
Aminopeptidase A Degradation Plasma ahajournals.org
Neutral Endopeptidase (Neprilysin) Degradation (minor role in humans) Kidney (in rats), negligible in human plasma nih.govahajournals.orgnih.gov
Prolyl Oligopeptidase No significant degradation observed Plasma ahajournals.org
Cathepsins and Tonin Potential role in Ang-(1-12) generation from angiotensinogen (not degradation) - frontiersin.orgnih.gov

Interplay and Differential Contribution of Enzymes in Blood vs. Tissue Compartments

The metabolism of Angiotensin (1-12) (human) showcases a significant divergence between the circulatory system and various tissue compartments, which is primarily dictated by the differential expression and activity of processing enzymes. This enzymatic specificity underscores the dual nature of the renin-angiotensin system (RAS) as both a systemic hormonal cascade and a localized tissue-based regulatory system. nih.gov

In the systemic circulation, Angiotensin-Converting Enzyme (ACE) is the principal enzyme responsible for the biotransformation of Angiotensin (1-12). nih.gov ACE, a dipeptidyl carboxypeptidase, cleaves the Leu¹⁰-Leu¹¹ bond of Angiotensin (1-12) to generate Angiotensin I. nih.gov Subsequently, ACE further processes Angiotensin I to produce the potent vasoconstrictor, Angiotensin II. Studies in both normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR) have demonstrated that ACE is the primary enzyme for the conversion of Angiotensin (1-12) to smaller angiotensin peptides in the circulation. nih.gov Inhibition of ACE with lisinopril in these models prevented the pressor response to Angiotensin (1-12) infusion and led to a significant accumulation of plasma Angiotensin (1-12), confirming the central role of ACE in its systemic clearance. nih.gov

In stark contrast, the enzymatic processing of Angiotensin (1-12) within tissue compartments, particularly the heart, is predominantly mediated by chymase. nih.govnih.gov In human cardiac tissue, chymase is the sole enzyme identified to convert Angiotensin (1-12) directly to Angiotensin II. nih.gov This chymase-dependent pathway is a critical component of the tissue-specific RAS, allowing for localized Angiotensin II production independent of the circulating, renin-driven system. nih.gov This distinction is crucial as it implies that ACE inhibitors, while effective at blocking systemic Angiotensin II formation, may not adequately suppress its production within the heart and other tissues where chymase is the dominant converting enzyme. nih.gov

The kidney presents another layer of complexity in Angiotensin (1-12) metabolism. nih.gov While ACE is present, studies have suggested that neprilysin, a metalloproteinase, may also function as an Angiotensin (1-12) convertase in this organ. nih.gov Given the high activity of neprilysin in the kidney relative to ACE, its potential role in converting Angiotensin (1-12) to Angiotensin I warrants further investigation. nih.gov

This tissue-specific processing highlights the intricate regulation of the RAS. The differential enzymatic pathways in the blood versus tissues like the heart and kidney ensure that Angiotensin II can be generated in a localized manner, exerting paracrine, autocrine, and even intracrine effects that are distinct from its systemic endocrine functions. nih.gov

Compartment Primary Enzyme(s) Primary Product(s) Key Findings
Blood (Circulation) Angiotensin-Converting Enzyme (ACE) nih.govAngiotensin I, Angiotensin II nih.govACE is the primary enzyme for Angiotensin (1-12) conversion in the circulation of both normotensive and hypertensive rat models. nih.gov
Heart (Human) Chymase nih.govnih.govAngiotensin II nih.govChymase is the sole enzyme responsible for the direct conversion of Angiotensin (1-12) to Angiotensin II in human cardiac tissue. nih.gov
Kidney Neprilysin (potential), ACE nih.govAngiotensin I nih.govNeprilysin is suggested to be a potential convertase of Angiotensin (1-12) in the kidney. nih.gov

Influence of Physiological States on Angiotensin (1-12) Metabolism (e.g., Hypertension)

The metabolism of Angiotensin (1-12) is significantly influenced by the physiological state of the organism, with hypertension being a prominent example where alterations in its processing are observed. Research indicates that both the levels of Angiotensin (1-12) and the activity of the enzymes that metabolize it can be altered in hypertensive states, suggesting a potential role for this peptide in the pathophysiology of high blood pressure.

Studies have shown that plasma levels of Angiotensin (1-12) are elevated in both men and women with primary hypertension compared to normotensive individuals. ahajournals.orgahajournals.orgnih.gov This increase in circulating Angiotensin (1-12) in hypertensive patients correlates with elevated plasma renin activity, systolic and pulse pressure, and plasma concentrations of NT-proBNP, a marker of cardiac stress. ahajournals.orgnih.gov Interestingly, this rise in Angiotensin (1-12) is not always accompanied by a corresponding increase in plasma Angiotensin II levels, hinting at complex regulatory mechanisms. ahajournals.orgnih.gov

In spontaneously hypertensive rats (SHR), a widely used animal model of hypertension, the metabolism of Angiotensin (1-12) is accelerated compared to their normotensive Wistar-Kyoto (WKY) counterparts. nih.gov SHR exhibit a more rapid conversion of Angiotensin (1-12) and Angiotensin I to Angiotensin II, which is likely attributable to higher ACE activity in this strain. nih.gov Furthermore, cardiac myocytes from SHR show an increased uptake of Angiotensin (1-12), which could contribute to enhanced intracellular production of Angiotensin II and the development of cardiac hypertrophy. plos.org

The enzymatic pathways involved in Angiotensin (1-12) metabolism also appear to be differentially regulated in hypertension. In cardiac myocytes from SHR, in addition to ACE and neprilysin, chymase plays a more significant role in the degradation of Angiotensin (1-12) compared to WKY rats. plos.org This suggests that in hypertensive states, the chymase-dependent pathway for Angiotensin II formation may be upregulated in the heart, further contributing to the local effects of Angiotensin II, such as cardiac remodeling and fibrosis. nih.gov

The administration of an antibody against Angiotensin (1-12) into the brain of hypertensive transgenic rats has been shown to cause a significant reduction in blood pressure, providing further evidence for its role in the central regulation of blood pressure. ahajournals.org This finding, along with the observation that Angiotensin (1-12) can be converted to Angiotensin II within the nucleus of the solitary tract to modulate cardiovascular function, underscores the importance of this peptide in the neurogenic aspects of hypertension. spandidos-publications.com

Condition Key Findings on Angiotensin (1-12) Metabolism Associated Enzymes
Primary Hypertension (Human) Elevated plasma levels of Angiotensin (1-12). ahajournals.orgahajournals.orgnih.govCorrelates with elevated plasma renin activity. ahajournals.orgnih.gov
Spontaneously Hypertensive Rats (SHR) Accelerated metabolism of Angiotensin (1-12) to Angiotensin II. nih.gov Increased uptake of Angiotensin (1-12) by cardiac myocytes. plos.orgHigher ACE activity. nih.gov Increased contribution of chymase in cardiac myocytes. plos.org

Molecular Mechanisms and Signaling Pathways Mediated by Angiotensin 1 12 Human

Angiotensin (1-12) as a Source for Bioactive Angiotensin Peptides

Angiotensin (1-12) functions as a precursor peptide that can be metabolized into key effector molecules of the RAS, namely Angiotensin II (Ang II) and Angiotensin (1-7). nih.govnih.gov This processing occurs independently of renin, which classically initiates the RAS cascade by converting angiotensinogen (B3276523) to Angiotensin I. nih.govnih.gov The metabolic fate of Angiotensin (1-12) is highly dependent on the specific enzymatic composition of different tissues. nih.govresearchgate.net

Angiotensin (1-12) serves as a direct substrate for the formation of Angiotensin II, a potent vasoconstrictor and the primary effector of the classical RAS. nih.govplos.org This conversion is mediated by enzymes other than renin, highlighting an alternative pathway for Ang II production. frontiersin.orgnih.gov The primary enzymes involved in this process are angiotensin-converting enzyme (ACE) and chymase. nih.govplos.org

The relative contribution of these enzymes is tissue-specific. In the systemic circulation of rats, ACE is the primary enzyme responsible for converting Angiotensin (1-12) to Ang II. nih.gov Studies have shown that the pressor effects of systemic Angiotensin (1-12) infusion are blocked by ACE inhibitors like lisinopril (B193118). nih.govnih.gov

Conversely, in human cardiac tissue, chymase is the dominant enzyme for Angiotensin (1-12) metabolism. plos.org Research on plasma membranes isolated from human atrial appendages demonstrated that the conversion of Angiotensin (1-12) to Ang II was primarily mediated by chymase, with ACE playing a minimal role. plos.org This chymase-dependent pathway is significant as it represents a mechanism for local Ang II generation in the heart that is insensitive to ACE inhibitors. nih.govplos.org This finding is supported by studies in neonatal cardiac myocytes, which also show a role for chymase in Angiotensin (1-12) hydrolysis, particularly in hypertensive models. plos.org

Enzymatic Conversion of Angiotensin (1-12) to Angiotensin II
EnzymePrimary Location of ActionInhibitor Used in StudiesKey Finding
Angiotensin-Converting Enzyme (ACE)Systemic Circulation (Rat)Lisinopril, Captopril (B1668294)Acts as the primary enzyme for converting Ang-(1-12) in the circulation of WKY and SHR rats. nih.gov
ChymaseHuman Heart TissueChymostatinDominant enzyme for Ang II formation from Ang-(1-12) in human atrial tissue. plos.org

In addition to forming Ang II, Angiotensin (1-12) can be processed to generate Angiotensin (1-7), a peptide known for its vasodilatory and counter-regulatory effects against Ang II. researchgate.net The primary enzyme implicated in this pathway is neprilysin (NEP), a neutral endopeptidase. researchgate.netahajournals.org

This metabolic route is particularly relevant in the kidneys, where neprilysin activity is high. nih.govnih.gov Studies on rat renal cortical membranes have identified neprilysin as the key enzyme that directly converts Angiotensin (1-12) into Angiotensin (1-7). researchgate.net This pathway contributes to the balance of vasoactive peptides within the kidney, supporting the reno-protective axis of the RAS. ahajournals.orgnih.gov The generation of Angiotensin (1-7) from Angiotensin (1-12) has also been observed in the effluent of isolated perfused rat hearts, indicating that this conversion can occur in cardiac tissue as well. nih.gov

Receptor Interactions of Angiotensin (1-12)

Beyond its role as a precursor, Angiotensin (1-12) can exert direct biological effects by interacting with angiotensin receptors. nih.govmdpi.com Research indicates that it acts as a partial agonist on Angiotensin Type 1 Receptors (AT1R) but shows negligible affinity for Angiotensin Type 2 Receptors (AT2R). nih.gov

Angiotensin (1-12) can directly bind to and activate AT1 receptors, independent of its conversion to Ang II. nih.govmdpi.com This has been demonstrated in cell lines, such as CHO and COS-7 cells, that were transfected with AT1R cDNA but lack the necessary enzymes to metabolize Angiotensin (1-12). nih.gov

In these cellular models, Angiotensin (1-12) was shown to induce intracellular signaling events, although with lower potency compared to Angiotensin II. nih.gov The AT1R-selective antagonist losartan (B1675146) effectively blocks these Angiotensin (1-12)-induced responses, confirming that the interaction is mediated through the AT1R. nih.govnih.gov This direct action may explain findings where high concentrations of Angiotensin (1-12) caused vasoconstriction that was resistant to ACE inhibitors but suppressed by an AT1R blocker. nih.gov

Potency of Angiotensin (1-12) vs. Angiotensin II at the AT1 Receptor
CompoundCell LineAssayEC₅₀ Value
Angiotensin IICOS-7 cellsCa²⁺ Mobilization0.19 nM nih.gov
Angiotensin (1-12)COS-7 cellsCa²⁺ Mobilization24.0 nM nih.gov
Angiotensin IICHO cellsCa²⁺ Mobilization0.65 nM nih.gov
Angiotensin (1-12)CHO cellsCa²⁺ Mobilization28.7 nM nih.gov

In contrast to its effects on AT1R, Angiotensin (1-12) does not appear to interact significantly with AT2 receptors. nih.gov In studies using CHO cells transfected with AT2R, Angiotensin II was able to stimulate a response; however, Angiotensin (1-12) failed to elicit a significant effect even at high concentrations (up to 5 μM). nih.govnih.gov This demonstrates a pharmacological distinction between Angiotensin (1-12) and Angiotensin II, with the former showing preferential interaction with AT1R. nih.gov

The direct binding of Angiotensin (1-12) to AT1R initiates downstream intracellular signaling cascades characteristic of AT1R activation. nih.gov Two key pathways identified are the mobilization of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases (ERK). nih.govnih.gov

Calcium Mobilization : In AT1R-transfected cells, Angiotensin (1-12) induces a dose-dependent increase in intracellular Ca2+. nih.gov This response, while less potent than that induced by Ang II, is completely abolished by the AT1R antagonist losartan, confirming it is an AT1R-mediated event. nih.gov

ERK Phosphorylation : Angiotensin (1-12) also stimulates the phosphorylation of ERK1/2 in cells expressing AT1R. nih.govnih.gov This pathway is crucial for regulating processes like cell growth and proliferation. The potency of Angiotensin (1-12) in stimulating ERK phosphorylation is approximately 300-fold less than that of Angiotensin II. nih.govnih.gov Similar to calcium mobilization, this effect is mediated via the AT1R. nih.gov

These findings establish that Angiotensin (1-12) is not merely an inert precursor but can function as a direct signaling molecule through the AT1R, activating canonical downstream pathways. nih.gov

Functional Activities Attributed to Angiotensin (1-12) via Angiotensin II Formation

Angiotensin (1-12) (human), an N-terminal peptide derived from angiotensinogen, is recognized as a substrate for the formation of Angiotensin II (Ang II). ahajournals.orgelsevierpure.comnih.gov Its biological activities are primarily mediated through its conversion to Ang II, which then acts on its receptors to elicit physiological responses. nih.govahajournals.orgmdpi.com The functional significance of Angiotensin (1-12) has been demonstrated in several cardiovascular regulatory processes, including the modulation of central baroreflexes, enhancement of cardiac myocyte contractility, and induction of vasoconstriction. ahajournals.orgahajournals.org

Modulation of Brain Stem Baroreflexes

Angiotensin (1-12) plays a role in the central regulation of cardiovascular function, specifically through the modulation of baroreflex sensitivity in the brain stem. ahajournals.orgahajournals.org The nucleus tractus solitarii (NTS), a key region in the brainstem for mediating baroreflex function, is a significant site of action. nih.govphysiology.org

Research in normotensive rats has shown that microinjections of Angiotensin (1-12) into the NTS lead to an increase in systemic blood pressure. nih.gov This effect is understood to be a consequence of the local conversion of Angiotensin (1-12) to Angiotensin II. nih.govspandidos-publications.com The subsequent activation of Angiotensin II type 1 (AT1) receptors within the NTS modulates autonomic control and attenuates baroreflex sensitivity. nih.govphysiology.org Studies have demonstrated that the pressor effects induced by Angiotensin (1-12) in the NTS can be completely abrogated by the prior administration of an Angiotensin-Converting Enzyme (ACE) inhibitor or an AT1 receptor blocker (ARB). nih.govnih.gov This indicates that the processing of Angiotensin (1-12) to Angiotensin II by ACE within the brain stem is a critical step for its modulatory effects on cardiovascular and baroreflex function. nih.gov

Furthermore, the endogenous role of Angiotensin (1-12) in hypertensive states has been investigated. Central immunoneutralization of Angiotensin (1-12) using a specific antibody has been shown to lower arterial pressure and improve baroreflex sensitivity in hypertensive rat models, suggesting that endogenous Angiotensin (1-12) contributes to autonomic dysfunction in hypertension. nih.govnih.gov

Table 1: Effects of Angiotensin (1-12) Microinjection in the Nucleus Tractus Solitarii (NTS)

Experimental Condition Observed Effect on Blood Pressure Effect of Pre-treatment with ACE Inhibitor/AT1R Blocker Implied Mechanism
Microinjection of Ang-(1-12) into NTS Increase Effect is abrogated Local conversion of Ang-(1-12) to Ang II and subsequent AT1R activation

Potentiation of Myocyte Contractility

Angiotensin (1-12) has been identified as a modulator of cardiac myocyte contractility, an effect that is also dependent on its conversion to Angiotensin II. ahajournals.orgnih.govnih.gov Studies on isolated left ventricular (LV) myocytes from both normal and heart failure model rats have demonstrated that Angiotensin (1-12) exerts a positive inotropic effect, stimulating cardiomyocyte contractile function and increasing intracellular calcium transients ([Ca²⁺]iT). nih.govnih.gov

The mechanism involves the local, chymase-dependent conversion of Angiotensin (1-12) to Angiotensin II within cardiac tissue. nih.govplos.orgthoracickey.com Chymase, a serine protease found in cardiac mast cells and myocytes, is a major catalyst for this conversion in the heart. ahajournals.orgplos.org The resulting Angiotensin II then activates AT1 receptors on the myocytes, triggering downstream signaling pathways that lead to enhanced contractility. ahajournals.org In isolated normal rat myocytes, superfusion with Angiotensin (1-12) (4 x 10⁻⁶ M) produced significant increases in the maximal rate of contraction (dL/dtmax) and in calcium transients, comparable to the effects seen with direct Angiotensin II (10⁻⁶ M) administration. nih.gov

The positive inotropic effects of Angiotensin (1-12) were shown to be completely abolished by chymostatin, a chymase inhibitor, confirming the essential role of chymase in mediating its cardiac effects. nih.gov Research also indicates that in heart failure, while the positive inotropic actions of Angiotensin (1-12) and Angiotensin II are still present, they are significantly attenuated. nih.govnih.gov This altered response in failing myocytes is mediated through a cyclic AMP (cAMP)-dependent mechanism coupled to both stimulatory (Gs) and inhibitory (Gi) G proteins. nih.govnih.gov

Table 2: Inotropic Effects of Angiotensin (1-12) on Normal Rat Myocytes

Compound Administered Concentration % Increase in dL/dtmax (Contractility) % Increase in [Ca²⁺]iT (Calcium Transient)
Angiotensin II 10⁻⁶ M 40% 29%

Data sourced from studies on isolated left ventricle myocytes from normal rats. nih.gov

Vasoconstrictor Responses and Mediation by ACE/AT1R Blockade

One of the primary functional activities of Angiotensin (1-12) is its ability to induce vasoconstriction and elicit a systemic pressor response. nih.govspandidos-publications.com This action is a direct result of its conversion to the potent vasoconstrictor, Angiotensin II. nih.govahajournals.orgmdpi.com When administered intravenously or applied to isolated blood vessels, Angiotensin (1-12) causes dose-dependent vasoconstriction. nih.govspandidos-publications.com

The conversion of Angiotensin (1-12) to Angiotensin II in the vasculature and circulation is primarily mediated by Angiotensin-Converting Enzyme (ACE). nih.govnih.gov Studies have consistently shown that the vasoconstrictor and pressor effects of Angiotensin (1-12) are completely abolished by pre-treatment with ACE inhibitors (such as lisinopril) or Angiotensin II Type 1 Receptor (AT1R) blockers (ARBs). nih.govnih.govmdpi.com This demonstrates that the biological action of Angiotensin (1-12) is contingent upon its processing by ACE to form Angiotensin II, which then binds to AT1 receptors on vascular smooth muscle cells to mediate vasoconstriction. ahajournals.org

In some tissues, such as the heart, chymase may also contribute to the conversion of Angiotensin (1-12) to Angiotensin II, but in the systemic circulation and vasculature, ACE appears to be the predominant enzyme. nih.govahajournals.orgplos.org The demonstration that blockade of the Renin-Angiotensin System (RAS) at the level of either ACE or the AT1 receptor nullifies the vasoconstrictor activity of Angiotensin (1-12) solidifies its role as a pro-hormone for Angiotensin II. nih.govmdpi.com

Table 3: Compounds Mentioned in the Article

Compound Name Abbreviation
Angiotensin (1-12) Ang-(1-12)
Angiotensin II Ang II
Angiotensin I Ang I
Angiotensin (1-7) Ang-(1-7)
Angiotensinogen -
Lisinopril -
Chymostatin -

Role of Angiotensin 1 12 Human in Renin Angiotensin System Dysregulation and Pathophysiological Processes

Contribution to Sustained Angiotensin II Production in Suppressed Renin Conditions

Angiotensin (1-12) provides a mechanism for Ang II production that is independent of the canonical rate-limiting step involving renin. mdpi.comnih.gov This is particularly significant in conditions where plasma renin activity is low or suppressed. Studies have shown that tissue levels of Angiotensin (1-12) can remain unchanged even after bilateral nephrectomy or with sodium loading, conditions that markedly reduce circulating renin, Angiotensin I (Ang I), and Ang II. ahajournals.org

In patients with primary autonomic failure, who often exhibit supine hypertension despite having very low or undetectable plasma renin activity, circulating Ang II levels have been found to be paradoxically elevated. ahajournals.org This finding points towards a renin-independent mechanism for Ang II formation, with Angiotensin (1-12) being a proposed substrate. ahajournals.org The generation of Ang II from Angiotensin (1-12) can occur through various enzymatic pathways that bypass the need for renin to cleave angiotensinogen (B3276523) into Ang I. frontiersin.orgahajournals.orgahajournals.org This sustained, renin-independent production of Ang II can contribute to the pathophysiology of hypertension and other cardiovascular diseases, even when systemic renin levels suggest the RAS should be downregulated. ahajournals.orgahajournals.org

Significance in Renin-Independent Mechanisms of Angiotensin II Action

The processing of Angiotensin (1-12) highlights the importance of local, tissue-based RAS and non-renin enzymes in generating active angiotensin peptides. mdpi.comnih.gov The enzymatic pathway for Angiotensin (1-12) metabolism is tissue-specific and depends on the local enzymatic milieu. mdpi.comnih.gov

In the circulation of both normotensive and hypertensive rats, Angiotensin-Converting Enzyme (ACE) is the primary enzyme responsible for converting Angiotensin (1-12) into smaller peptides, likely through the intermediate formation of Ang I. nih.govphysiology.org However, in cardiac tissue, chymase has been identified as a key enzyme for its metabolism. mdpi.comresearchgate.net Studies on human heart tissue show that chymase is the major enzyme for converting Angiotensin (1-12) to Ang II. researchgate.netresearchgate.net In other tissues, such as the rat renal cortex, neprilysin is the dominant enzyme, processing Angiotensin (1-12) primarily to Angiotensin (1-7) and Angiotensin (1-4). nih.gov

This enzymatic diversity underscores a crucial concept: Angiotensin (1-12) can be a substrate for either the pro-hypertensive Ang II or the counter-regulatory Angiotensin (1-7), depending on the tissue context. nih.govnih.gov The existence of these renin-independent pathways means that Ang II can be produced locally in tissues like the heart and brain, contributing to pathology independently of the circulating RAS. nih.govfrontiersin.orgahajournals.org

Table 1: Key Enzymes in Angiotensin (1-12) Metabolism

EnzymeTissue/CompartmentPrimary Product(s)Reference
Angiotensin-Converting Enzyme (ACE)Circulation (Rat)Angiotensin I, Angiotensin II nih.govphysiology.org
ChymaseHeart (Human, Rat)Angiotensin II mdpi.comresearchgate.netresearchgate.net
NeprilysinRenal Cortex (Rat)Angiotensin (1-7), Angiotensin (1-4) nih.gov

Implications for Modulating Renin-Angiotensin System Inhibitor Efficacy

The existence of Angiotensin (1-12) and its alternative processing pathways has significant implications for the effectiveness of RAS inhibitors, such as ACE inhibitors (ACEIs) and Angiotensin II Type 1 Receptor Blockers (ARBs). mdpi.comahajournals.org Since Angiotensin (1-12) can be converted to Ang II by enzymes other than ACE, such as chymase, it provides a potential "escape" mechanism from the effects of ACEIs. mdpi.comresearchgate.net

In human heart tissue, where chymase is a major Ang II-forming enzyme from Angiotensin (1-12), ACEIs may not be fully effective at blocking local Ang II production. mdpi.comresearchgate.net This could explain, in part, the phenomenon of "angiotensin escape" where Ang II levels return to baseline during chronic ACEI therapy. ahajournals.org

Conversely, ARBs, which block the Ang II Type 1 receptor directly, would be expected to inhibit the actions of Ang II regardless of its production pathway. nih.gov Studies have shown that the pressor and vasoconstrictor responses to Angiotensin (1-12) administration are abolished by both ACEIs and ARBs, confirming that its effects are mediated through conversion to Ang II and action at the AT1 receptor. mdpi.comphysiology.orgnih.gov In a study on patients with autonomic failure and renin-independent hypertension, the ARB losartan (B1675146) effectively lowered blood pressure, whereas the ACEI captopril (B1668294) had no effect, suggesting a non-ACE pathway for Ang II formation, possibly from Angiotensin (1-12). ahajournals.org Furthermore, in transgenic rats expressing human angiotensinogen, AT1 receptor blockade with valsartan (B143634) led to an increase in cardiac Angiotensin (1-12) levels, highlighting the interplay between this peptide and RAS inhibitors. frontiersin.orgahajournals.org

Association with Systemic and Tissue-Specific RAS Activation

Angiotensin (1-12) is found in both the circulation and various tissues, but its regulation and concentration can differ significantly, supporting the concept of local, independently regulated RAS. mdpi.comfrontiersin.org Studies in rats have shown that Angiotensin (1-12) levels in tissues are not necessarily affected by interventions that alter the circulating RAS, such as changes in salt intake or renin inhibition. ahajournals.org

In spontaneously hypertensive rats (SHR), cardiac levels of Angiotensin (1-12) were found to be 47% higher compared to normotensive Wistar-Kyoto (WKY) rats, and this was associated with higher tissue levels of Ang I and Ang II. nih.govresearchgate.net In contrast, renal Angiotensin (1-12) levels were lower in SHR than in WKY rats. nih.govresearchgate.net This demonstrates differential, tissue-specific regulation of Angiotensin (1-12) in a hypertensive state.

Similarly, in a transgenic rat model with human angiotensinogen, AT1 receptor blockade increased the concentration of human-sequence Angiotensin (1-12) in the heart by 55%, without affecting plasma levels or the rat-sequence peptide. frontiersin.org This again points to a distinct, localized regulation within cardiac tissue. The identification of Angiotensin (1-12) in the blood of healthy humans and at elevated levels in patients with primary hypertension further implicates it as a contributor to both systemic and tissue-specific RAS activation. ahajournals.orgahajournals.org

Table 2: Angiotensin (1-12) Levels in Different Conditions and Tissues

Model/SubjectTissueFindingReference
Spontaneously Hypertensive Rats (SHR) vs. WKY RatsHeart47% higher in SHR nih.govresearchgate.net
Spontaneously Hypertensive Rats (SHR) vs. WKY RatsKidney16.5% lower in SHR nih.govresearchgate.net
Transgenic Rats (hAGT) treated with ValsartanHeart55% increase in human Ang-(1-12) frontiersin.org
Humans with Primary Hypertension vs. NormotensivePlasmaSignificantly higher in hypertensive patients ahajournals.orgahajournals.org

Contextual Importance in Specific Organ Systems (e.g., Cardiovascular System, Central Nervous System)

Angiotensin (1-12) has demonstrated significant biological activity in key organ systems involved in blood pressure regulation and cardiovascular health.

Cardiovascular System: In the cardiovascular system, Angiotensin (1-12) acts as a precursor for Ang II, contributing to vasoconstriction and potentially pathological cardiac effects. mdpi.comnih.gov Infusion of Angiotensin (1-12) elicits a dose-dependent pressor response in rats, which is blocked by ACEIs and ARBs. mdpi.com In the heart, Angiotensin (1-12) has been shown to be a substrate for Ang II and Angiotensin (1-7) formation in cardiomyocytes. researchgate.net Elevated cardiac levels of Angiotensin (1-12) are found in hypertensive rats and are associated with increased cardiac Ang II content and cardiac hypertrophy. frontiersin.orgnih.govresearchgate.net Its presence has also been documented in human left atrial appendages and left ventricular tissue, suggesting a role in human heart disease. ahajournals.org

Central Nervous System (CNS): The discovery of Angiotensin (1-12) has helped to clarify the long-standing controversy regarding the biosynthesis of angiotensin peptides within the brain, where renin levels are low. nih.gov Angiotensin (1-12) levels are reported to be higher than Ang I or Ang II in brain tissue, suggesting it may be a major local precursor for Ang II. nih.govnih.gov In the brain, Angiotensin (1-12) is implicated in the regulation of blood pressure and autonomic function. nih.gov Microinjections of Angiotensin (1-12) into the nucleus tractus solitarii (NTS), a key brainstem area for cardiovascular control, increase systemic blood pressure. physiology.org This effect is blocked by ACE inhibition or AT1 receptor antagonists, indicating local conversion to Ang II. physiology.orgnih.gov Furthermore, central immunoneutralization of endogenous Angiotensin (1-12) lowers blood pressure and improves baroreflex sensitivity in hypertensive rats, reinforcing its role as a key Ang II precursor in CNS pathways that regulate cardiovascular function in hypertensive states. physiology.orgnih.gov

Advanced Research Methodologies and Animal Models in Angiotensin 1 12 Human Research

In Vitro Experimental Models

In vitro models are crucial for dissecting the molecular and cellular mechanisms of Angiotensin (1-12) [Ang-(1-12)] metabolism and action, providing controlled environments to study specific enzymatic pathways and cellular responses.

Isolated Tissue Preparations (e.g., Human Atrial Tissue, Rat Aorta)

Isolated tissue preparations have been instrumental in understanding the processing and physiological effects of Ang-(1-12) in a more integrated system than cell cultures.

Human Atrial Tissue: Studies using plasma membranes from human atrial appendages, obtained from patients undergoing cardiac surgery, have been pivotal. plos.org In this ex vivo model, Ang-(1-12) was shown to be a substrate for the generation of various angiotensin peptides. plos.org Research demonstrated that in human atrial tissue, chymase is the predominant enzyme responsible for converting Ang-(1-12) directly to Angiotensin II (Ang II). plos.org The rate of Ang II formation by chymase was significantly higher than that by Angiotensin-Converting Enzyme (ACE). plos.org These findings highlight a dominant role for a chymase-dependent pathway in human cardiac tissue for Ang II production from Ang-(1-12). plos.orgnih.gov Immunocytochemistry further localized chymase primarily within the atrial cardiac myocytes. plos.org

Rat Aorta: Experiments using isolated rat aortic strips have been used to investigate the vasoconstrictor activity of Ang-(1-12). nih.govphysiology.org These studies revealed that Ang-(1-12) can elicit significant vasoconstriction. nih.govphysiology.org Further research in rat aorta tissue showed that Ang-(1-12) can be generated from the synthetic tetradecapeptide Angiotensin (1-14). nih.gov In fact, the formation of Ang-(1-12) from Ang-(1-14) was found to be almost seven times higher than the formation of Angiotensin I (Ang I) in this tissue. nih.gov Additionally, ex vivo studies using rat aortic tissue in an organ bath have identified Ang-(1-12) as a primary product of angiotensinogen (B3276523) metabolism. researchgate.net In this system, Ang-(1-12) served as a substrate for the subsequent generation of Ang I and Ang II. researchgate.net

Cell Culture Systems (e.g., Neonatal Cardiac Myocytes, COS-7 cells, CHO cells)

Cell culture systems offer a reductionist approach to investigate the direct interactions and metabolic fate of Ang-(1-12) at the cellular level.

Neonatal Cardiac Myocytes: Cultured neonatal cardiac myocytes from both normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR) have been extensively used. plos.orgnih.gov These studies have shown that neonatal myocytes can take up Ang-(1-12) in a time-dependent manner, with significantly greater uptake observed in SHR myocytes compared to WKY. nih.gov Immunofluorescence has confirmed the presence of Ang-(1-12) within these cells. plos.org Investigations into the metabolism of Ang-(1-12) in the culture medium revealed that ACE is a primary enzyme for its conversion to smaller angiotensin peptides in both WKY and SHR myocytes. nih.govphysiology.org However, chymase was also found to contribute to the processing of Ang-(1-12) into Ang II, particularly in myocytes from SHR. physiology.org

COS-7 and CHO cells: COS-7 and Chinese Hamster Ovary (CHO) cells, which are easily transfectable, have been utilized to study the interaction of Ang-(1-12) with angiotensin receptors. nih.govresearchgate.net In cells transfected with the Angiotensin II Type 1 Receptor (AT1R), both Ang-(1-12) and Ang II were shown to increase intracellular calcium concentrations ([Ca2+]i). nih.gov However, Ang-(1-12) required a significantly higher concentration to elicit this response compared to Ang II. nih.govresearchgate.net The response to Ang-(1-12) was blocked by the AT1R antagonist losartan (B1675146), suggesting a direct interaction with the receptor. nih.govresearchgate.net In contrast, Ang-(1-12) did not cause a significant change in [Ca2+]i in CHO cells transfected with the Angiotensin II Type 2 Receptor (AT2R). nih.govresearchgate.net These findings suggest that Ang-(1-12) can directly act on the AT1R, albeit with lower potency than Ang II. nih.gov

Ex Vivo Metabolism Studies (e.g., Human Plasma Incubation)

Ex vivo incubation of Ang-(1-12) with human plasma provides insights into its stability and metabolic pathways in a physiological fluid.

Human Plasma Incubation: When Ang-(1-12) is added to human plasma, it is rapidly metabolized. ahajournals.orgresearchgate.net Studies have shown that the half-life of Ang-(1-12) in diluted human plasma is less than 30 minutes. ahajournals.org The primary enzymes responsible for its degradation in plasma are ACE and aminopeptidase (B13392206) A. ahajournals.orgresearchgate.net Inhibition of ACE prevents the formation of Ang II from Ang-(1-12) and prolongs its half-life. ahajournals.orgresearchgate.net Conversely, inhibition of chymase, neutral endopeptidase, or prolyl oligopeptidase does not significantly affect its metabolism in this medium. ahajournals.orgresearchgate.net These findings indicate that in human plasma, ACE is the key enzyme for the processing of Ang-(1-12). ahajournals.orgresearchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for studying the systemic effects and physiological relevance of Ang-(1-12) in a whole-organism context.

Wild-Type Rodent Models (e.g., Wistar-Kyoto, Sprague-Dawley rats, mice)

Wild-type rodent models provide a baseline for understanding the normal physiology and metabolism of Ang-(1-12).

Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR): Comparative studies between normotensive WKY rats and SHR have revealed differences in Ang-(1-12) expression and processing. Radioimmunoassay measurements have shown significantly higher levels of Ang-(1-12) in the hearts of SHR compared to WKY rats. nih.gov Conversely, renal Ang-(1-12) levels were found to be lower in SHR. nih.gov In vivo infusion studies in both strains demonstrated that ACE is the primary enzyme responsible for the conversion of circulating Ang-(1-12) to smaller angiotensin peptides. physiology.orgphysiology.org

Sprague-Dawley Rats: Sprague-Dawley rats have been used to investigate the existence and metabolism of Ang-(1-12). ahajournals.org However, some recent studies using liquid chromatography-tandem mass spectrometry were unable to detect endogenous Ang-(1-12) in the blood and hearts of Sprague-Dawley rats, although Ang I and Ang II were detectable. ahajournals.org Other studies have utilized this strain to demonstrate the presence of Ang-(1-12) in the bone marrow, where chymase-mediated Ang II formation from Ang-(1-12) was found to be significantly higher than ACE-mediated formation. researchgate.net

Mice: Studies in wild-type mice have also been conducted to detect Ang-(1-12). ahajournals.orgresearchgate.net Similar to the findings in Sprague-Dawley rats, some studies using highly sensitive detection methods have reported that Ang-(1-12) was undetectable in the blood, hearts, and kidneys of wild-type mice, while Ang II was present. ahajournals.orgresearchgate.net

ModelKey FindingsReferences
Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR)Higher cardiac Ang-(1-12) in SHR compared to WKY. nih.gov ACE is the primary enzyme for circulating Ang-(1-12) metabolism in both strains. physiology.orgphysiology.org physiology.orgnih.govphysiology.org
Sprague-Dawley RatsConflicting reports on the endogenous presence of Ang-(1-12). ahajournals.org High chymase activity for Ang-(1-12) conversion in bone marrow. researchgate.net ahajournals.orgresearchgate.net
Wild-Type MiceSome studies report undetectable levels of Ang-(1-12) in blood and tissues. ahajournals.orgresearchgate.net ahajournals.orgresearchgate.net

Genetically Modified Models (e.g., Renin Knockout Mice, Transgenic Rats Expressing Human Angiotensinogen Gene)

Genetically modified models offer powerful tools to investigate specific pathways and the consequences of genetic alterations on Ang-(1-12) biology.

Renin Knockout Mice: Research using renin knockout mice has been crucial in exploring renin-independent pathways of angiotensin formation. ahajournals.orgresearchgate.netahajournals.org In these mice, despite a significant increase in angiotensinogen levels, all angiotensins, including Ang-(1-12), were undetectable in blood and tissues. ahajournals.orgresearchgate.netahajournals.org This finding has led some researchers to question the role of Ang-(1-12) as a significant precursor for endogenous angiotensins in the absence of renin. ahajournals.orgresearchgate.net

Transgenic Rats Expressing Human Angiotensinogen Gene: A transgenic rat model harboring the human angiotensinogen (hAGT) gene has provided a unique system to study the effects of increased hAGT expression in a context where rat renin cannot cleave the human substrate. frontiersin.orgnih.govmdc-berlin.de These transgenic rats develop hypertension, cardiac hypertrophy, and systolic dysfunction. nih.govmdc-berlin.de Importantly, the human form of Ang-(1-12) was detected in the plasma and cardiac tissue of these rats, demonstrating the existence of a non-renin-dependent enzymatic mechanism capable of cleaving Ang-(1-12) from the human precursor. frontiersin.orgnih.gov This model supports the role of a renin-independent pathway for Ang II formation via Ang-(1-12). frontiersin.org

ModelKey FindingsReferences
Renin Knockout MiceUndetectable levels of Ang-(1-12) and other angiotensins, despite increased angiotensinogen. ahajournals.orgresearchgate.netahajournals.org ahajournals.orgresearchgate.netahajournals.org
Transgenic Rats (Human Angiotensinogen)Exhibit hypertension and cardiac hypertrophy. nih.govmdc-berlin.de Presence of human Ang-(1-12) demonstrates a renin-independent pathway for its formation. frontiersin.orgnih.gov frontiersin.orgnih.govmdc-berlin.de

Application of Selective Antibodies for Endogenous Neutralization of Angiotensin (1-12)

The development of selective antibodies has been instrumental in elucidating the functional role of endogenous Angiotensin (1-12). These antibodies, particularly those targeting the unique C-terminal end of the peptide, have been employed to neutralize its activity, thereby revealing its contribution to physiological and pathophysiological processes. mdpi.comphysiology.org

In a notable study, a monoclonal antibody (mAb) was engineered against the human C-terminus of Angiotensin-(1-12). nih.govresearchgate.net This mAb demonstrated high specificity in neutralizing the formation of Angiotensin II from human Angiotensin-(1-12) without cross-reacting with other human and rat angiotensins. nih.govresearchgate.net When administered to transgenic rats expressing the human angiotensinogen gene, this mAb not only inhibited the pressor action of human Angiotensin-(1-12) but also induced a fall in arterial pressure. nih.govresearchgate.netahajournals.org These findings support the hypothesis that Angiotensin-(1-12) is an endogenous substrate for Angiotensin II and plays a role in blood pressure regulation. nih.govresearchgate.net

Further research has utilized polyclonal antibodies to investigate the effects of Angiotensin-(1-12) neutralization. A polyclonal antibody directed against the C-terminus of human Angiotensin-(1-12) was shown to block the cleavage sites for both chymase and angiotensin-converting enzyme (ACE), thereby preventing the generation of Angiotensin II. nih.govresearchgate.net In vitro studies demonstrated that this antibody significantly reduced the metabolism of radiolabeled human Angiotensin-(1-12) by human recombinant chymase and rat serum ACE. researchgate.net

Chronic intracerebroventricular administration of Angiotensin-(1-12) antisera in transgenic hypertensive rats resulted in a reduction in systolic blood pressure. physiology.org This effect suggests that Angiotensin-(1-12) is functionally active in the brain's pathways for blood pressure regulation. mdpi.comphysiology.org The antihypertensive effects observed with endogenous neutralization highlight the potential of targeting Angiotensin-(1-12) as a therapeutic strategy for hypertension. researchgate.netresearchgate.net

The specificity of these antibodies is a critical aspect of their application. Competition assays have shown high specificity of anti-Angiotensin-(1-12) antibodies for the Angiotensin-(1-12) peptide, with negligible cross-reactivity with Angiotensin I, Angiotensin II, or Angiotensin-(1-7). physiology.org This high degree of specificity ensures that the observed effects are due to the neutralization of Angiotensin-(1-12) and not other related peptides.

Table 1: Effects of Selective Antibody Neutralization of Angiotensin (1-12)

Animal ModelAntibody TypeAdministration RouteKey FindingsReference
Transgenic (mRen2)27 hypertensive ratsPolyclonal antiseraIntracerebroventricularReduced systolic blood pressure, transient reduction in water intake. physiology.org physiology.org
Transgenic rats expressing human angiotensinogen gene [TGR(hAGT)L1623]Monoclonal antibody (mAb) against human Ang-(1-12)IntravenousInhibited pressor action of h-Ang-(1-12), caused a fall in arterial pressure. nih.govresearchgate.netahajournals.org nih.govresearchgate.netahajournals.org
In vitro (human recombinant chymase and rat serum ACE)Polyclonal antibody (pAb) against human Ang-(1-12)N/ABlocked cleavage sites, preventing Ang II generation. nih.govresearchgate.net nih.govresearchgate.net

Biochemical and Molecular Biology Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Peptide Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly reliable and specific method for the quantification of Angiotensin (1-12) and other angiotensin peptides. ahajournals.orgphysiology.org This technique offers significant advantages over traditional immunoassays, primarily due to its high specificity, which is achieved by detecting peptide fragmentation signatures (mass transitions) unique to each angiotensin metabolite. physiology.orgphysiology.org

A key feature of the LC-MS/MS approach is the use of stable isotope-labeled internal standards for each individual angiotensin metabolite, including Angiotensin (1-12). ahajournals.orgphysiology.org These internal standards are chemically identical to the endogenous peptides and are added to the sample before preparation, allowing for accurate correction for any loss during the extraction and analysis process, thereby ensuring the highest accuracy. physiology.orgphysiology.org

Despite its advantages, the application of LC-MS/MS in Angiotensin (1-12) research has yielded some conflicting results. While some studies have successfully used LC-MS/MS to quantify Angiotensin (1-12), others have reported undetectable levels in human, rat, and mouse blood and tissues, even though other angiotensins like Angiotensin I and Angiotensin II were readily detectable. ahajournals.org These discrepancies may be attributed to various factors, including the methods used for sample collection and stabilization. For instance, collecting blood in guanidine (B92328) hydrochloride has been shown to allow for the full recovery of spiked Angiotensin (1-12). ahajournals.org

It is also important to note that the sensitivity of LC-MS/MS methods is comparable to or even exceeds that of classical radioimmunoassays (RIA), with lower limits of quantification reaching the low fmol/ml range in plasma and fmol/g in tissue samples. physiology.orgphysiology.org However, angiotensin levels measured by LC-MS/MS are often significantly lower than those reported by commercial RIAs, which may be due to the cross-reactivity of antibodies used in RIAs with other molecules like angiotensinogen. ahajournals.org

Table 2: Comparison of LC-MS/MS and Radioimmunoassay for Angiotensin Quantification

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Radioimmunoassay (RIA)
Principle Detection of specific peptide fragmentation signatures (mass transitions). physiology.orgphysiology.orgCompetitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. nih.govnih.gov
Specificity High, based on molecular mass and fragmentation. physiology.orgphysiology.orgCan be affected by antibody cross-reactivity with other peptides or precursors like angiotensinogen. ahajournals.org
Accuracy High, due to the use of stable isotope-labeled internal standards for each analyte. ahajournals.orgphysiology.orgMay be lower due to potential cross-reactivity and lack of individual internal standards for all metabolites. physiology.org
Sensitivity High, with detection limits in the fmol range. physiology.orgphysiology.orgHigh, but reported concentrations can be higher than LC-MS/MS due to cross-reactivity. ahajournals.org
Throughput Can be high with modern instrumentation. researchgate.netGenerally lower throughput compared to modern LC-MS/MS systems.

Radioimmunoassay (RIA) Development and Application

Radioimmunoassay (RIA) has been a cornerstone in the quantification of Angiotensin (1-12) in various biological samples, including plasma and urine. nih.govnih.gov This technique relies on the development of specific antibodies that can bind to the peptide of interest.

A reliable and specific RIA method for measuring human Angiotensin-(1-12) was developed using an affinity-purified polyclonal antibody directed against the C-terminus of the human Angiotensin-(1-12) sequence. nih.govnih.gov This assay demonstrated high specificity, with negligible cross-reactivity to closely related angiotensin peptides and human angiotensinogen. nih.gov The development of such specific antibodies is crucial to avoid the overestimation of Angiotensin-(1-12) levels due to cross-reactivity, a potential issue with some immunoassays. ahajournals.org

The application of this RIA has provided valuable insights into the levels of Angiotensin-(1-12) in human subjects. For instance, a study utilizing this RIA found that plasma Angiotensin-(1-12) levels were significantly higher in patients with a systolic blood pressure of ≥140 mm Hg compared to those with a systolic blood pressure of <140 mm Hg. nih.gov In another study, RIA was used to measure Angiotensin-(1-12) levels in the heart and kidney of spontaneously hypertensive rats (SHR) and their normotensive Wistar-Kyoto (WKY) counterparts, revealing higher cardiac and lower renal levels of the peptide in SHR. mdpi.comresearchgate.net

The RIA procedure typically involves the use of a radiolabeled form of Angiotensin-(1-12) (e.g., ¹²⁵I-Ang-(1-12)) and a standard curve generated with known concentrations of the unlabeled peptide. frontiersin.org The amount of Angiotensin-(1-12) in a sample is then determined by its ability to compete with the radiolabeled peptide for binding to the antibody. frontiersin.org

While RIA has been instrumental in Angiotensin-(1-12) research, it is important to acknowledge the ongoing debate regarding the accuracy of the absolute concentrations obtained with this method compared to LC-MS/MS. ahajournals.orgresearchgate.net Some researchers argue that RIA may overestimate Angiotensin-(1-12) levels due to antibody cross-reactivity. ahajournals.org

Immunofluorescence and Western Blot Analysis for Protein Expression

Immunofluorescence and Western blot analysis are powerful techniques used to investigate the localization and expression of proteins related to the Angiotensin (1-12) pathway in tissues and cells.

Immunofluorescence staining has been employed to visualize the presence of Angiotensin-(1-12) in various tissues. For example, using a well-characterized Angiotensin-(1-12) antibody, researchers have shown its presence in neonatal cultured cardiac myocytes from both spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rats. plos.orgplos.org Preadsorption of the antibody with synthetic rat Angiotensin-(1-12) peptide effectively blocked the immunoreactive staining, confirming the specificity of the antibody. plos.org Increased immunofluorescence staining for cardiac chymase has also been observed in transgenic rats expressing the human angiotensinogen gene compared to control rats. frontiersin.org

Western blot analysis provides a method to quantify the expression levels of specific proteins. This technique has been used to detect angiotensinogen protein in cultured cardiac myocytes. plos.org In these studies, a 60 KD band corresponding to angiotensinogen was present in both WKY and SHR myocytes. plos.org Furthermore, Western blot has been utilized to analyze the expression of angiotensinogen and chymase in the left ventricles of transgenic rats. frontiersin.org These analyses are crucial for understanding the components of the renin-angiotensin system present at the cellular level.

Together, these techniques provide a comprehensive picture of the Angiotensin (1-12) system, from the presence and localization of the peptide itself to the expression of enzymes and precursor proteins involved in its metabolism.

Electrophysiological Recordings (e.g., Patch Clamp in Hypothalamic Neurons)

Electrophysiological recording techniques, particularly whole-cell patch-clamp, have been pivotal in understanding the direct effects of Angiotensin (1-12) on neuronal activity. These studies have primarily focused on hypothalamic neurons, which are known to be involved in the central regulation of blood pressure. nih.govahajournals.org

Research has shown that Angiotensin (1-12) can directly elicit membrane depolarization in hypothalamic neurons. nih.gov This effect was observed in whole-cell patch-clamp recordings from neurons in rat hypothalamic slices. nih.gov Importantly, the depolarization induced by Angiotensin (1-12) was blocked by the AT1 receptor antagonist losartan, but not by the AT2 receptor antagonist PD 123319 or the ACE inhibitor captopril (B1668294). nih.gov This suggests that Angiotensin (1-12) can act directly on AT1 receptors to excite these neurons, independent of its conversion to Angiotensin II. nih.gov

Further studies using patch-clamp electrophysiology in freshly isolated cardiomyocytes have demonstrated that intracellular administration of Angiotensin (1-12) can increase L-type calcium currents (ICa-L). nih.gov This effect was also abolished by an AT1 receptor blocker and, interestingly, by a chymase inhibitor, suggesting an intracellular conversion of Angiotensin (1-12) to Angiotensin II by chymase is involved in this response. nih.gov

These electrophysiological findings provide direct evidence for the biological activity of Angiotensin (1-12) at the cellular level and offer insights into the mechanisms by which it may influence neuronal function and cardiovascular regulation. The ability to record changes in membrane potential and ion channel activity in real-time provides a powerful tool to dissect the signaling pathways activated by this peptide.

Theoretical Advancements and Future Research Directions

Re-evaluation of the Classical Renin-Angiotensin System Paradigm

The traditional view of the Renin-Angiotensin System (RAS) is a linear cascade initiated by the enzyme renin, which cleaves angiotensinogen (B3276523) to form Angiotensin I (Ang I). Ang I is subsequently converted to the primary effector molecule, Angiotensin II (Ang II), by Angiotensin-Converting Enzyme (ACE). ahajournals.org However, the identification of Angiotensin (1-12) has introduced a pivotal new dimension to this model. nih.govnih.gov

Angiotensin (1-12) serves as an alternative substrate for the generation of Ang II, notably through a chymase-dependent pathway, which operates independently of renin. nih.gov This discovery has been instrumental in explaining the production of Ang II in tissues, such as the heart, where chymase is abundant, even under conditions of renin suppression. nih.gov This has led to the proposal of a dual-role for the RAS, encompassing both the classical circulating hormonal system and a more localized, tissue-specific system with intracrine, paracrine, and autocrine functions. nih.govphysiology.org The presence of Angiotensin (1-12) in various tissues and plasma underscores its role as a pro-peptide and a central component in a more complex, networked RAS, shifting the paradigm from a simple linear pathway to a multifaceted system. nih.gov

Unraveling Local Mechanisms of Angiotensinogen Cleavage and Angiotensin (1-12) Formation

A critical area of ongoing research is the elucidation of the enzymatic processes responsible for cleaving angiotensinogen to form Angiotensin (1-12). While renin's role in producing Ang I is well-established, the pathway for Angiotensin (1-12) generation, particularly within local tissues, is thought to involve non-renin enzymes. frontiersin.orgmdpi.com The formation of Angiotensin (1-12) from angiotensinogen is likely a renin-independent process, as the cleavage site on rat angiotensinogen to produce Angiotensin (1-12) is distinct from the renin cleavage site. frontiersin.orgnih.gov

Studies have shown that Angiotensin (1-12) can be generated intracellularly in cardiac myocytes, suggesting the existence of local enzymatic machinery capable of this conversion. mdpi.com This intracellular production points to a departure from the traditional view of angiotensin peptides being formed exclusively in the extracellular space to act on cell surface receptors. The identity of the specific proteases driving this local cleavage is a key focus of current investigations, with some evidence suggesting the involvement of enzymes like kallikrein. nih.gov

Characterization of Novel Proteases Involved in Angiotensin (1-12) Pathways

The discovery of Angiotensin (1-12) has initiated a search for the full spectrum of proteases involved in its synthesis and degradation. While chymase is a key enzyme for converting Angiotensin (1-12) to Ang II, particularly in human cardiac tissue, other enzymes are also implicated in its metabolism, and these can be species- and tissue-specific. nih.govphysiology.orgresearchgate.net

For instance, in the rat circulation, ACE is a primary enzyme for processing Angiotensin (1-12) into Ang I and subsequently Ang II. researchgate.netnih.gov In contrast, in rat renal cortical membranes, neprilysin is the major enzyme, converting Angiotensin (1-12) primarily to Angiotensin (1-7). researchgate.netnih.gov Other enzymes like cathepsin D have also been suggested to play a role in angiotensin production, although their specificity is still under investigation. mdpi.com The identification and characterization of these novel proteases are crucial for understanding the tissue-specific regulation of the RAS and may present new therapeutic targets.

Table 1: Key Proteases in Angiotensin (1-12) Metabolism

ProteaseAction on Angiotensin (1-12)Predominant Tissue/Compartment (in studied models)
ChymaseConverts to Angiotensin IIHuman Heart nih.govresearchgate.net
Angiotensin-Converting Enzyme (ACE)Converts to Angiotensin I and Angiotensin IIRat Circulation researchgate.netnih.gov
NeprilysinConverts to Angiotensin (1-7) and Angiotensin (1-4)Rat Renal Cortex researchgate.netnih.gov
Kallikrein (or kallikrein-like enzyme)Suggested to cleave Angiotensin (1-12) from Angiotensinogen- nih.gov

Elucidating the Precise Role of Angiotensin (1-12) in Specific Intracellular Pathways

A significant frontier in RAS research is defining the direct intracellular functions of Angiotensin (1-12). Its generation within cells like cardiomyocytes strongly suggests it may have roles beyond being a simple precursor for other angiotensins. nih.gov Research is now aimed at identifying potential intracellular receptors and signaling cascades that are directly modulated by Angiotensin (1-12).

The intracellular actions of Ang II, which can be formed from Angiotensin (1-12), are known to contribute to cellular processes like hypertrophy and fibrosis. nih.gov It is hypothesized that Angiotensin (1-12) itself could directly influence pathways involved in cell growth, apoptosis, and other fundamental cellular functions. frontiersin.org Uncovering these specific intracellular roles is essential for a comprehensive understanding of the tissue-based RAS and its contribution to pathophysiology.

Investigation of Angiotensin (1-12) in Inter-organ Crosstalk within the RAS

The presence of Angiotensin (1-12) in the circulation and its documented production in various organs, including the heart, kidneys, and bone marrow, points to its potential as a signaling molecule in inter-organ communication. nih.govfrontiersin.org Future research will likely investigate how Angiotensin (1-12) released from one organ may travel through the bloodstream to exert effects on distant tissues, thereby coordinating physiological responses across different organ systems.

For example, Angiotensin (1-12) produced in the heart could potentially influence renal function or vice-versa. The bone marrow has also been identified as a site of Angiotensin (1-12) generation, with chymase-mediated Ang II production being significantly higher there than in the heart, suggesting a role in processes like hematopoiesis and inflammation. frontiersin.org Understanding the role of Angiotensin (1-12) in this complex inter-organ crosstalk is a key step toward a more holistic view of the RAS in both health and systemic diseases like hypertension.

Q & A

Q. What are the optimal storage and reconstitution protocols for Angiotensin (1-12) (human) to ensure peptide stability in experimental settings?

  • Methodological Answer : Angiotensin (1-12) (human) should be stored at -20°C in lyophilized form. For reconstitution, use DMSO to prepare a 10 mM stock solution, aliquot to avoid repeated freeze-thaw cycles, and store at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). Ensure solutions are clarified via vortexing or sonication before use. Avoid aqueous buffers unless compatibility is confirmed, as precipitation may occur .

Q. How can researchers validate the purity and structural integrity of Angiotensin (1-12) (human) prior to in vitro assays?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) to confirm purity (>98%) and mass spectrometry (MS) to verify molecular weight (1508.79 Da) and sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile). Cross-check with the Certificate of Analysis (COA) provided by suppliers. For functional validation, test cleavage by chymase in cardiac tissue homogenates to confirm angiotensin II generation .

Q. What experimental models are appropriate for initial screening of Angiotensin (1-12) (human) bioactivity?

  • Methodological Answer : Primary human cardiac tissue or cell lines (e.g., CHO or COS-7 cells transfected with angiotensin receptors) are suitable. Use fluorescence-based Ca²⁺ mobilization assays (e.g., Fluo-4 dye) to detect intracellular signaling responses. Ensure controls include angiotensin II and receptor antagonists (e.g., losartan for AT1R) to distinguish direct receptor activation from enzymatic cleavage effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies reporting direct AT1 receptor activation vs. enzymatic cleavage-dependent effects of Angiotensin (1-12) (human)?

  • Methodological Answer : Design comparative experiments using:
  • Direct receptor assays : Transfect cells with AT1/AT2 receptors and measure Ca²⁺ flux or ERK phosphorylation upon Ang-(1-12) treatment.
  • Enzyme inhibition : Pre-treat tissues/cells with chymase inhibitors (e.g., chymostatin) or ACE inhibitors (e.g., captopril) to block cleavage.
  • Mass spectrometry : Confirm the presence/absence of angiotensin II in post-treatment supernatants.
    Contradictions may arise from tissue-specific enzyme expression or receptor isoform dominance, necessitating model-specific validation .

Q. What strategies are recommended for elucidating non-canonical signaling pathways activated by Angiotensin (1-12) (human)?

  • Methodological Answer : Combine phosphoproteomics (e.g., LC-MS/MS) with pathway-specific inhibitors to map signaling cascades. For example:
  • Use U0126 (MEK inhibitor) to assess ERK involvement.
  • Employ siRNA knockdown of Gαq proteins to test G-protein coupling.
  • Compare transcriptomic profiles (RNA-seq) of Ang-(1-12)-treated vs. angiotensin II-treated cells to identify unique targets .

Q. How should researchers address variability in Angiotensin (1-12) (human) potency across different experimental systems?

  • Methodological Answer : Standardize protocols by:
  • Dose-response calibration : Use fluorescence plate readers (e.g., FLIPRTETRA™) to generate EC₅₀ values in each model.
  • Batch-to-batch consistency : Revalidate peptide activity with each new shipment using a reference assay (e.g., ERK phosphorylation).
  • Species specificity : Confirm cross-reactivity in non-human models (e.g., rat vs. human chymase activity) before extrapolating results .

Data Analysis and Reproducibility

Q. What statistical frameworks are optimal for analyzing dose-dependent responses to Angiotensin (1-12) (human)?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal concentration-response curves and calculate EC₅₀/IC₅₀. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For reproducibility, predefine significance thresholds (e.g., p < 0.05) and include effect size metrics (e.g., Cohen’s d) .

Q. How can researchers ensure reproducibility when studying tissue-specific cleavage of Angiotensin (1-12) (human)?

  • Methodological Answer :
  • Tissue sourcing : Use freshly isolated human cardiac tissue or cryopreserved batches with documented chymase activity.
  • Enzyme activity assays : Quantify chymase levels via fluorogenic substrates (e.g., Suc-Val-Pro-Phe-AMC) in parallel experiments.
  • Positive controls : Include angiotensin I/II and chymase-knockout models (e.g., CRISPR-edited cells) to validate cleavage dependency .

Research Design and Hypothesis Testing

Q. What criteria should guide the formulation of a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for Angiotensin (1-12) (human)?

  • Methodological Answer :
  • Feasibility : Ensure access to validated peptide batches and receptor-transfected cell lines.
  • Novelty : Focus on unresolved mechanisms (e.g., cross-talk between angiotensin fragments and inflammatory pathways).
  • Ethics : Adhere to IRB protocols if using human tissues.
  • Relevance : Align with clinical needs (e.g., heart failure pathophysiology) .

Q. How can researchers leverage conflicting literature to design hypothesis-driven studies on Angiotensin (1-12) (human)?

  • Methodological Answer :
    Perform systematic reviews to identify knowledge gaps (e.g., discrepancies in receptor binding vs. cleavage efficiency). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies. Design targeted experiments to test competing hypotheses (e.g., dual-reporter assays for real-time cleavage and receptor activation monitoring) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.